5-Methylfuran-2-propionaldehyde

Description

The exact mass of the compound 5-Methylfuran-2-propionaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 239322. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Methylfuran-2-propionaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylfuran-2-propionaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

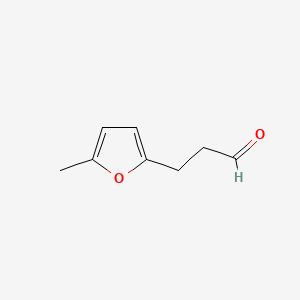

IUPAC Name |

3-(5-methylfuran-2-yl)propanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-7-4-5-8(10-7)3-2-6-9/h4-6H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBUABKBDHGOAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CCC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188309 |

Source

|

| Record name | 5-Methylfuran-2-propionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34756-16-6 |

Source

|

| Record name | 5-Methyl-2-furanpropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34756-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylfuran-2-propionaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034756166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34756-16-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylfuran-2-propionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylfuran-2-propionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(5-Methyl-2-furyl)propionaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S53DVM2W5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Methylfuran-2-propionaldehyde chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of Furan Aldehydes: A Focused Analysis on 5-Methylfurfural

Foreword for the Researcher

This technical guide addresses the chemical properties of 5-Methylfuran-2-propionaldehyde. Initial research indicates that while this specific compound, also identified as 3-(5-Methylfuran-2-yl)propanal (CAS No. 34756-16-6), is commercially available, in-depth technical literature regarding its synthesis, reactivity, and spectroscopic characterization is notably sparse.[1][2][3][4]

Conversely, a structurally similar and highly significant compound, 5-Methylfurfural (also known as 5-Methyl-2-furancarboxaldehyde, CAS No. 620-02-0), is extensively documented and plays a crucial role in both academic research and industrial applications.[5][6] The primary structural difference lies in the linker between the furan ring and the aldehyde group: a three-carbon chain in 5-Methylfuran-2-propionaldehyde versus a direct bond in 5-Methylfurfural.

To provide maximum value and scientific integrity, this guide will present the available data for 5-Methylfuran-2-propionaldehyde and then pivot to a comprehensive analysis of 5-Methylfurfural as a well-studied analogue. This approach allows for a thorough exploration of the core furan aldehyde chemistry relevant to researchers in drug development and organic synthesis.

Section 1: Identification of Target Compounds

5-Methylfuran-2-propionaldehyde

This is the requested compound of interest. Its core identifiers are:

-

IUPAC Name: 3-(5-Methylfuran-2-yl)propanal[2]

Detailed experimental data beyond these points are not widely published.

5-Methylfurfural: The Well-Characterized Analogue

Due to the data scarcity for the propanal derivative, the remainder of this guide will focus on 5-Methylfurfural.

The structural distinction is visualized below. Understanding this difference is critical for applying the insights from 5-Methylfurfural to related structures.

Caption: Structural difference between the target compound and its analogue.

Section 2: Physicochemical Properties of 5-Methylfurfural

The physical properties of 5-Methylfurfural are well-documented, making it a reliable benchmark for furan aldehyde chemistry. It typically presents as a colorless to light yellow liquid with a characteristic sweet, caramel-like, and spicy odor.[6]

| Property | Value | Source(s) |

| CAS Number | 620-02-0 | |

| Molecular Formula | C₆H₆O₂ | |

| Molecular Weight | 110.11 g/mol | |

| Boiling Point | 187-189 °C at 760 mmHg | [5] |

| 89-90 °C at 26 mmHg | [5][6] | |

| Density | 1.107 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.525 - 1.532 | [6] |

| Flash Point | 72.78 °C (163.00 °F) | [5] |

| Solubility | Slightly soluble in water; soluble in alcohol and oils. | [5][6] |

| Vapor Pressure | 0.644 mmHg at 25 °C (estimated) | [5] |

Section 3: Synthesis and Manufacturing Insights

The synthesis of 5-Methylfurfural is a classic example of biomass conversion chemistry. A well-established laboratory-scale procedure involves the acid-catalyzed dehydration of hexose sugars (like sucrose or fructose) to form hydroxymethylfurfural (HMF), which is then selectively reduced.

A notable method published in Organic Syntheses outlines a one-pot process starting from sucrose.[10]

Core Protocol: Acid Hydrolysis and In-Situ Reduction

-

Acid-Catalyzed Dehydration: Sucrose is first hydrolyzed by a strong acid (e.g., HCl) into its monosaccharide units, glucose and fructose. Fructose, a ketose, is more readily dehydrated. Under heating, the acid catalyzes the elimination of three water molecules from fructose to form 5-hydroxymethylfurfural (HMF).

-

Reductive Deoxygenation: A reducing agent, such as stannous chloride (SnCl₂), is introduced into the acidic medium.[10] The SnCl₂ selectively reduces the hydroxymethyl group at the C5 position of HMF to a methyl group, yielding 5-Methylfurfural, while leaving the aldehyde group at the C2 position intact.

-

Purification: The product is typically isolated from the aqueous reaction mixture by solvent extraction (e.g., with benzene) followed by distillation under reduced pressure to achieve high purity.[10]

The causality for this experimental design lies in the differential reactivity of the functional groups. The furan ring system is stable to the acidic conditions required for dehydration. The choice of a mild reducing agent like SnCl₂ is crucial for the selective deoxygenation of the primary alcohol of HMF without over-reducing the aldehyde.

Caption: Key reaction pathways for 5-Methylfurfural.

Core Applications

-

Flavor and Fragrance: This is a primary application. 5-Methylfurfural is used as a flavoring agent in foods to impart caramel, maple, nutty, and sweet notes. [5]It is found in products like coffee, cocoa, and baked goods. [5]* Biofuel Precursor: As a biomass-derived platform chemical, it is a subject of intense research for conversion into advanced biofuels and biochemicals. [11]* Chemical Intermediate: It serves as a versatile starting material for the synthesis of pharmaceuticals and other specialty chemicals. [5]

Section 6: Safety, Handling, and Storage

As with any active chemical reagent, proper handling of 5-Methylfurfural is paramount. The information below is a synthesis from available Safety Data Sheets (SDS).

-

Hazards Identification:

-

Classified as a combustible liquid. * Causes skin irritation and serious eye irritation. [12][13] * May cause respiratory irritation. [13][14]* Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area or under a chemical fume hood. [12] * Keep away from heat, sparks, and open flames. [12] * Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [13]* Storage:

-

Store in a cool, dry, and well-ventilated place. [12] * Keep containers tightly closed and store under an inert atmosphere (e.g., nitrogen) to prevent oxidation. [5] * Recommended storage temperature is often between 2-8°C. * Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [12]

-

References

-

The Good Scents Company. (n.d.). whiskey lactone, 39212-23-2. Retrieved from [Link]

-

CPAChem. (n.d.). Whiskey lactone CAS:39212-23-2 EC:254-357-4. Retrieved from [Link]

-

PubChem. (n.d.). 2-(5-Methyl-furan-2-yl)-propionaldehyde. Retrieved from [Link]

-

Chemsrc. (2025). 3-(5-METHYL-FURAN-2-YL)-PROPIONALDEHYDE | CAS#:16948-04-2. Retrieved from [Link]

-

AVA Biochem. (2016). Safety Data Sheet: 5-(Hydroxymethyl)-furfural. Retrieved from [Link]

-

SIELC Technologies. (2018). 5-Methylfuran-2-propionaldehyde. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 5-methyl furan-2-propionaldehyde, 34756-16-6. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 5-Methyl-2-furancarboxaldehyde (FDB010991). Retrieved from [Link]

-

The Good Scents Company. (n.d.). 5-methyl furfural, 620-02-0. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methylfurfural. Retrieved from [Link]

-

Li, H., et al. (2024). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Catalysts. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Furancarboxaldehyde, 5-methyl- (CAS 620-02-0). Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-acetyl-5-methyl furan. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 5-Methylfurfural. Retrieved from [Link]

-

Plietker, B., et al. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank. Retrieved from [Link]

-

Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. Retrieved from [Link]

- Al-Otaibi, A., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

-

Ataman Kimya. (n.d.). PROPIONALDEHYDE. Retrieved from [Link]

-

ResearchGate. (2024). (a) Theoretical and (b) experimental proton NMR of 2-acetyl-5-methylfuran. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

Sources

- 1. 34756-16-6 Cas No. | 3-(5-Methyl-furan-2-yl)-propionaldehyde | Matrix Scientific [matrixscientific.com]

- 2. 5-Methylfuran-2-propionaldehyde | SIELC Technologies [sielc.com]

- 3. 5-methyl furan-2-propionaldehyde, 34756-16-6 [thegoodscentscompany.com]

- 4. 3-(5-Methylfuran-2-yl)propanal | CymitQuimica [cymitquimica.com]

- 5. 5-methyl furfural, 620-02-0 [thegoodscentscompany.com]

- 6. 5-Methylfurfural | C6H6O2 | CID 12097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(5-Methyl-furan-2-yl)-propionaldehyde | C8H10O2 | CID 572906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Furancarboxaldehyde, 5-methyl- (CAS 620-02-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Showing Compound 5-Methyl-2-furancarboxaldehyde (FDB010991) - FooDB [foodb.ca]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. mdpi.com [mdpi.com]

- 12. fishersci.com [fishersci.com]

- 13. ava-biochem.com [ava-biochem.com]

- 14. fishersci.com [fishersci.com]

5-Methylfuran-2-propionaldehyde synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-Methylfuran-2-propionaldehyde

Abstract

5-Methylfuran-2-propionaldehyde, a key furanic aldehyde, holds significant interest in the fields of flavor and fragrance, pharmaceuticals, and as a building block in the synthesis of fine chemicals and biofuels. Its synthesis from renewable biomass-derived precursors positions it as a sustainable chemical intermediate. This technical guide provides a comprehensive overview of the principal synthetic pathways to 5-Methylfuran-2-propionaldehyde. We will delve into the mechanistic underpinnings of these routes, offering field-proven insights into experimental design and execution. The guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this valuable compound.

Introduction: The Significance of 5-Methylfuran-2-propionaldehyde

The pursuit of sustainable chemical manufacturing has intensified research into biomass-derived platform molecules. Furans, readily accessible from the dehydration of C5 and C6 sugars, represent a cornerstone of this bio-based economy. 5-Methylfuran-2-propionaldehyde, also known as 3-(5-methylfuran-2-yl)propanal[1][2][3], is a derivative that is gaining attention due to its unique structural features: a reactive aldehyde group and a substituted furan ring. These functionalities make it a versatile precursor for a variety of chemical transformations, including aldol condensations, reductive aminations, and oxidations, opening avenues to novel polymers, pharmaceuticals, and specialty chemicals.

This guide will explore the most logical and scientifically robust pathways for the synthesis of 5-Methylfuran-2-propionaldehyde, with a primary focus on routes starting from the readily available bio-based feedstock, 5-methylfurfural.

Strategic Synthesis Pathways

The synthesis of 5-Methylfuran-2-propionaldehyde fundamentally involves the formation of a carbon-carbon bond to extend the side chain of a furan precursor. Several classical and modern organic reactions can be strategically employed to achieve this transformation. We will discuss three primary approaches, each with its own set of advantages and experimental considerations.

Pathway 1: Two-Step Synthesis via Horner-Wadsworth-Emmons Olefination and Subsequent Reduction

This is arguably the most reliable and versatile approach, offering good control over the reaction and generally high yields. The pathway consists of two distinct steps:

-

Horner-Wadsworth-Emmons (HWE) Reaction: 5-Methylfurfural is reacted with a stabilized phosphonate ylide to form an α,β-unsaturated ester.

-

Reduction: The resulting ester is then selectively reduced to the aldehyde.

2.1.1. Expertise & Experience: Causality in Experimental Choices

The choice of the Horner-Wadsworth-Emmons reaction over the traditional Wittig reaction is deliberate. Stabilized ylides, such as the one derived from triethyl phosphonoacetate, are generally more reactive and easier to handle than their non-stabilized counterparts.[4] Furthermore, the HWE reaction typically favors the formation of the (E)-alkene, which can be advantageous for subsequent transformations. The byproduct of the HWE reaction, a water-soluble phosphate ester, is also more easily removed during workup compared to the triphenylphosphine oxide generated in a Wittig reaction.[4]

For the reduction step, Diisobutylaluminium hydride (DIBAH-H) is a preferred reagent for the partial reduction of an α,β-unsaturated ester to an aldehyde at low temperatures. This reagent is highly selective and minimizes the over-reduction to the corresponding alcohol.

2.1.2. Trustworthiness: A Self-Validating Protocol

The progress of each step can be easily monitored by standard analytical techniques. The formation of the acrylate intermediate can be confirmed by the disappearance of the aldehyde proton and the appearance of vinylic proton signals in the 1H NMR spectrum. The final reduction can be monitored by the disappearance of the ester and the appearance of a new aldehyde proton signal at approximately 9.8 ppm.

2.1.3. Experimental Protocol: HWE and Reduction

Step 1: Synthesis of Ethyl 3-(5-methylfuran-2-yl)acrylate

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N2 or Ar), add triethyl phosphonoacetate (1.1 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the resulting clear solution back to 0 °C and add a solution of 5-methylfurfural (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure ethyl 3-(5-methylfuran-2-yl)acrylate.

Step 2: Synthesis of 5-Methylfuran-2-propionaldehyde

-

Dissolve the purified ethyl 3-(5-methylfuran-2-yl)acrylate (1.0 eq) in anhydrous toluene or dichloromethane and cool to -78 °C under an inert atmosphere.

-

Add DIBAH-H (1.0 M solution in hexanes, 1.2 eq) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the reaction at -78 °C for 2-3 hours.

-

Quench the reaction by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution.

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Separate the layers and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-Methylfuran-2-propionaldehyde.

Pathway 2: Synthesis via an Organometallic Approach

This pathway involves the use of an organometallic reagent to form the C-C bond, followed by oxidation.

-

Grignard Reaction: Conversion of 5-methyl-2-furfuryl halide to a Grignard reagent, followed by reaction with an appropriate electrophile like ethylene oxide.

-

Oxidation: Oxidation of the resulting primary alcohol to the aldehyde.

2.2.1. Expertise & Experience: Navigating the Challenges

The synthesis of the starting 5-methyl-2-halomethylfuran can be challenging due to the lability of the furan ring under certain halogenating conditions. The Grignard reagent formation also requires strictly anhydrous conditions to prevent quenching. The choice of the oxidizing agent in the second step is critical. Milder reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are preferred to avoid over-oxidation to the carboxylic acid.

2.2.2. Trustworthiness: Monitoring and Validation

The formation of the alcohol intermediate can be confirmed by the disappearance of the starting halide and the appearance of a characteristic hydroxyl proton signal in the 1H NMR spectrum and a broad O-H stretch in the IR spectrum. The subsequent oxidation is monitored by the disappearance of the alcohol and the appearance of the aldehyde proton.

Pathway 3: Cross-Coupling Strategies

Modern cross-coupling reactions offer a powerful and direct method for C-C bond formation. The Heck reaction is a plausible, albeit less commonly reported, route for this specific target.

-

Heck Reaction: Coupling of a halo-furan (e.g., 2-bromo-5-methylfuran) with an alkene (e.g., allyl alcohol).

-

Isomerization/Oxidation: The resulting allylic alcohol would then need to be isomerized and oxidized to the desired aldehyde.

2.3.1. Expertise & Experience: A More Complex Route

While elegant, the Heck reaction approach for this target presents more complexities.[5][6] The regioselectivity of the Heck coupling can sometimes be an issue, and the subsequent isomerization and oxidation of the allylic alcohol adds further steps and potential for side reactions. This pathway is generally considered more for academic exploration rather than large-scale, efficient synthesis of this specific molecule.

Data Summary and Comparison of Pathways

| Pathway | Starting Materials | Key Reactions | Advantages | Disadvantages |

| 1 | 5-Methylfurfural, Triethyl phosphonoacetate | Horner-Wadsworth-Emmons, Reduction | High yields, good control, readily available starting materials, easy purification. | Two-step process. |

| 2 | 5-Methyl-2-halomethylfuran, Ethylene oxide | Grignard Reaction, Oxidation | Utilizes classic organometallic chemistry. | Lability of starting material, requires strictly anhydrous conditions, potential for over-oxidation. |

| 3 | 2-Bromo-5-methylfuran, Allyl alcohol | Heck Reaction, Isomerization, Oxidation | Employs modern cross-coupling chemistry. | More complex multi-step process, potential for regioselectivity issues, less established for this target. |

Conclusion and Future Outlook

The synthesis of 5-Methylfuran-2-propionaldehyde is most reliably achieved through a two-step sequence involving a Horner-Wadsworth-Emmons olefination of 5-methylfurfural followed by a selective reduction of the resulting α,β-unsaturated ester. This pathway offers a balance of efficiency, control, and scalability, making it the recommended route for most laboratory and potential industrial applications. While organometallic and cross-coupling strategies are chemically feasible, they present greater challenges in terms of substrate stability and reaction control for this particular target.

As the demand for sustainable, biomass-derived chemicals continues to grow, the development of even more direct and atom-economical routes to 5-Methylfuran-2-propionaldehyde, such as a one-step hydroformylation of 2-allyl-5-methylfuran, remains an attractive area for future research.

References

-

Rinkes, I. J. (1930). 5-methylfurfural. Organic Syntheses, 10, 72. [Link]

-

SIELC Technologies. (2018, May 16). 5-Methylfuran-2-propionaldehyde. [Link]

-

Wikipedia contributors. (2023, December 5). 5-Methylfurfural. In Wikipedia, The Free Encyclopedia. [Link]

-

Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroaryl-Magnesium Reagents from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958–2961. [Link]

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

-

Vasudevan, K. (2011). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. [Link]

-

The Good Scents Company. 5-methyl furfural. [Link]

-

ChemSrc. 3-(5-METHYL-FURAN-2-YL)-PROPIONALDEHYDE. [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]

-

PubChem. 2-(5-Methyl-furan-2-yl)-propionaldehyde. [Link]

-

NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

Wikipedia contributors. (2023, November 29). Wittig reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

-

Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

-

Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction. [Link]

-

Manicardi, A., Cadoni, E., & Madder, A. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Communications Chemistry, 4(1), 1-9. [Link]

Sources

- 1. 5-Methylfuran-2-propionaldehyde | SIELC Technologies [sielc.com]

- 2. 3-(5-Methylfuran-2-yl)propanal | CymitQuimica [cymitquimica.com]

- 3. 3-(5-METHYL-FURAN-2-YL)-PROPIONALDEHYDE | CAS#:16948-04-2 | Chemsrc [chemsrc.com]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Introduction: The Potential of a Heterocyclic Aldehyde

An In-depth Technical Guide to 5-Methylfuran-2-propionaldehyde (CAS 34756-16-6)

This document provides a comprehensive technical overview of 5-Methylfuran-2-propionaldehyde (CAS No. 34756-16-6), tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple data sheet to offer insights into its chemical nature, synthesis, analytical characterization, and potential as a versatile chemical intermediate.

5-Methylfuran-2-propionaldehyde is a bifunctional organic molecule featuring a 5-methylfuran ring linked to a propionaldehyde chain. This structure is of significant interest to synthetic chemists. The furan moiety is a key heterocyclic scaffold found in numerous pharmaceuticals and biologically active compounds, prized for its unique electronic properties and ability to engage in various biological interactions. The aldehyde group, a versatile functional handle, allows for a wide array of subsequent chemical transformations. This guide explores the technical landscape of this compound, providing a foundation for its application in research and discovery.

Section 1: Physicochemical and Structural Profile

Understanding the fundamental properties of 5-Methylfuran-2-propionaldehyde is crucial for its effective use in experimental design, from reaction setup to purification and analysis. The molecule's character is defined by the interplay between the aromatic, electron-rich furan ring and the reactive, electrophilic aldehyde group, separated by a flexible ethyl spacer.

Caption: Chemical structure of 5-Methylfuran-2-propionaldehyde.

Table 1: Physicochemical Properties of 5-Methylfuran-2-propionaldehyde

| Property | Value | Source |

| CAS Number | 34756-16-6 | [1][2][3] |

| Molecular Formula | C₈H₁₀O₂ | [1][2][3] |

| Molecular Weight | 138.16 g/mol | [3] |

| Synonyms | 3-(5-Methylfuran-2-yl)propanal, 2-Furanpropanal, 5-methyl- | [2][4] |

| Boiling Point | 187.76 °C (estimated) | [4] |

| Flash Point | 75.10 °C / 167.00 °F (estimated) | [4] |

| logP (o/w) | 1.77 | [2] |

| Water Solubility | 1842 mg/L @ 25 °C (estimated) | [4] |

| Purity (Typical) | >98.0% (GC) | [4] |

Section 2: Synthesis and Chemical Reactivity

While this compound is commercially available for research purposes, understanding its synthesis provides context for its impurity profile and potential side reactions. Furthermore, its value in drug discovery lies in its capacity for diverse chemical transformations.

Proposed Synthetic Pathway

A plausible and efficient synthesis route involves the acid-catalyzed hydroxyalkylation/alkylation (HAA) of 2-methylfuran with a suitable three-carbon electrophile like acrolein, followed by selective reduction or rearrangement. The principles of HAA reactions involving 2-methylfuran and various aldehydes are well-documented as effective methods for forming new carbon-carbon bonds at the furan ring's activated C5 position.[5]

Hypothetical Protocol: Synthesis via Acrolein Condensation

-

Reaction Setup: To a stirred solution of 2-methylfuran (1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere (N₂), add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid).[5]

-

Reagent Addition: Slowly add acrolein (1.0 equivalent) dropwise, maintaining the temperature below 5 °C. The causality for slow addition at low temperature is to control the exothermic reaction and minimize polymerization of acrolein, a common side reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress should be monitored by Thin Layer Chromatography (TLC) or GC-MS to confirm the consumption of the starting material.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. This step neutralizes the acid catalyst and removes water-soluble components.

-

Purification: Concentrate the organic phase under reduced pressure. The resulting crude product, likely a mixture including the intermediate allylic alcohol, can be purified via flash column chromatography on silica gel to yield the desired 5-Methylfuran-2-propionaldehyde. The specific product obtained may depend on the reaction conditions, potentially requiring a subsequent isomerization or oxidation step.

Key Transformations for Derivative Synthesis

The true utility of 5-Methylfuran-2-propionaldehyde for drug development professionals is its role as a versatile building block. Both the aldehyde and the furan ring are sites for strategic chemical modifications.

Caption: Potential derivatization pathways for 5-Methylfuran-2-propionaldehyde.

Section 3: Analytical Characterization

Robust and validated analytical methods are non-negotiable for ensuring the purity of starting materials and characterizing newly synthesized derivatives. High-performance liquid chromatography and gas chromatography-mass spectrometry are the principal techniques for this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is well-suited for the analysis of 5-Methylfuran-2-propionaldehyde, offering excellent resolution and scalability for both analytical and preparative purposes.[2]

Protocol: Reverse-Phase HPLC Analysis

-

System: An HPLC system equipped with a UV detector.

-

Column: Newcrom R1 column or equivalent C18 stationary phase. The choice of a C18 column is based on the compound's moderate polarity, allowing for effective retention and separation from non-polar and highly polar impurities.[2]

-

Mobile Phase: An isocratic or gradient mixture of Acetonitrile (MeCN) and water containing an acidic modifier. A typical starting condition is 60:40 MeCN:Water with 0.1% phosphoric acid or formic acid.[2]

-

Rationale for Acid: The acid modifier (e.g., phosphoric acid) sharpens peaks by ensuring the consistent protonation state of any acidic or basic functional groups on the analyte or impurities. For LC-MS applications, volatile formic acid must be used instead of non-volatile phosphoric acid to prevent contamination of the mass spectrometer source.[2]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by a UV scan (typically around 220-280 nm for the furan chromophore).

-

Quantification: Achieved by creating a calibration curve from standards of known concentrations and comparing the peak area of the analyte.

Caption: General workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given its volatility, GC-MS is an excellent method for both identification and quantification, providing orthogonal confirmation to HPLC data. The mass spectrum offers structural information, making it a powerful tool for identity confirmation. The principles for its analysis can be adapted from established methods for other volatile furan derivatives.[6]

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is adapted from methods used for similar furan aldehydes and is particularly effective for trace-level analysis in complex matrices.[7][8]

-

Sample Preparation (HS-SPME):

-

Place the sample (e.g., 5 mL of a liquid sample or a solution of the solid compound) into a 20 mL headspace vial.

-

Add sodium chloride to saturate the solution. This "salting-out" effect increases the ionic strength of the aqueous phase, thereby increasing the volatility of the analyte and enhancing its transfer to the headspace for more sensitive detection.[7]

-

Equilibrate the vial at 60 °C for 15 minutes with agitation.

-

Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/PDMS) to the headspace for 30 minutes to adsorb volatile compounds.[8]

-

-

GC-MS Analysis:

-

Injector: Desorb the SPME fiber in the GC inlet at 250 °C.

-

Column: A non-polar or mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 300.

-

-

Data Interpretation: Identification is confirmed by matching the analyte's retention time and its mass fragmentation pattern against a reference standard or spectral library.[6] Quantification is performed using an internal or external standard calibration curve.[6]

Section 4: Applications in Research and Development

While sometimes associated with flavor and fragrance chemistry due to its structure, the primary and most validated application of 5-Methylfuran-2-propionaldehyde is as a research chemical and synthetic intermediate.[4][9]

-

Scaffold for Medicinal Chemistry: The furan nucleus is a privileged scaffold in drug design. Its presence in this molecule, combined with the reactive aldehyde, makes it an attractive starting point for generating libraries of novel compounds for biological screening.

-

Intermediate for Fine Chemicals: The compound can serve as a precursor to more complex molecules, including specialty polymers, agrochemicals, and other high-value chemical products.

-

Note on Flavor/Fragrance Use: Some databases suggest a potential role in flavor chemistry, a common application for furan derivatives.[9] However, other authoritative sources explicitly state it is not recommended for flavor or fragrance use, indicating a lack of required safety and sensory data for such applications.[4] Therefore, its use should be restricted to laboratory research unless specific regulatory approval for other applications is obtained.

Section 5: Safety, Handling, and Storage

As a Senior Application Scientist, I must emphasize that rigorous adherence to safety protocols is paramount. The hazard profile of 5-Methylfuran-2-propionaldehyde can be inferred from its classification as an irritant and from the safety data of structurally related aldehydes and furans.[1]

Table 2: GHS Hazard Profile (Inferred from Related Compounds)

| Hazard Class | GHS Statement | Source (Analogous Compounds) |

| Flammability | H226/H227: Flammable or Combustible liquid and vapor | [10] |

| Acute Toxicity | H302 + H332: Harmful if swallowed or if inhaled | [10] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [10][11] |

| Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation | [10][11] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [10][11] |

Recommended Laboratory Handling Protocol:

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to prevent inhalation of vapors.[10]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical splash goggles.[12]

-

Avoiding Ignition: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ground equipment to prevent static discharge.[13]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Ensure the area is well-ventilated.

Critical Long-Term Storage Considerations:

-

Peroxide Formation: Like other furan and ether compounds, this material may form explosive peroxides upon prolonged exposure to air and light.[13] It is a critical, self-validating step to date the container upon receipt and upon opening. Consider testing for peroxides before use if the container has been opened for an extended period.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from direct sunlight.[12] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to mitigate both oxidation and peroxide formation.[13]

References

-

The Good Scents Company. (n.d.). 5-methyl furan-2-propionaldehyde. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 5-Methylfuran-2-propionaldehyde. Retrieved from [Link]

-

ChemSrc. (n.d.). 3-(5-METHYL-FURAN-2-YL)-PROPIONALDEHYDE. Retrieved from [Link]

-

AVA Biochem. (2016, November 3). Safety Data Sheet: 10- 30% 5-(Hydroxymethyl)-furfural. Retrieved from [Link]

-

Li, H., et al. (2023). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Catalysts. Retrieved from [Link]

-

Acquadolce, L., et al. (2003). Quantitative analysis of 2-furfural and 5-methylfurfural in different Italian vinegars by headspace solid-phase microextraction coupled to gas chromatography-mass spectrometry using isotope dilution. Journal of Chromatography A. Retrieved from [Link]

-

ResearchGate. (2003). Quantitative analysis of 2-furfural and 5-methylfurfural in different Italian vinegars by headspace solid-phase microextraction coupled to gas chromatography-mass spectrometry using isotope dilution. Retrieved from [Link]

-

Hassan, A.S., et al. (2018). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

PubChem. (n.d.). 3-(5-Methyl-furan-2-yl)-propionaldehyde. Retrieved from [Link]

Sources

- 1. 34756-16-6 Cas No. | 3-(5-Methyl-furan-2-yl)-propionaldehyde | Matrix Scientific [matrixscientific.com]

- 2. 5-Methylfuran-2-propionaldehyde | SIELC Technologies [sielc.com]

- 3. scbt.com [scbt.com]

- 4. 5-methyl furan-2-propionaldehyde, 34756-16-6 [thegoodscentscompany.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative analysis of 2-furfural and 5-methylfurfural in different Italian vinegars by headspace solid-phase microextraction coupled to gas chromatography-mass spectrometry using isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 34756-16-6(3-(5-Methylfuran-2-yl)propanal) | Kuujia.com [kuujia.com]

- 10. download.basf.com [download.basf.com]

- 11. ava-biochem.com [ava-biochem.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Physical and chemical properties of 3-(5-Methyl-2-furyl)propanal

An In-depth Technical Guide to 3-(5-Methyl-2-furyl)propanal for Advanced Research

Introduction: The Strategic Importance of the Furan Scaffold

In the landscape of medicinal chemistry and drug development, the furan nucleus is recognized as a "privileged scaffold"—a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1][2] This five-membered aromatic heterocycle is not merely a structural component but an active modulator of a molecule's physicochemical properties. Its ability to act as a bioisostere for rings like benzene or thiophene allows for the fine-tuning of metabolic stability, solubility, and receptor binding affinity.[1][2] Furan derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4]

This guide focuses on a specific and valuable furan derivative: 3-(5-Methyl-2-furyl)propanal (CAS No. 34756-16-6) . As an aldehyde, it possesses a reactive functional group that serves as a critical handle for synthetic transformations, making it a versatile intermediate in the synthesis of more complex pharmaceutical agents and agrochemicals.[5] Its unique structure also lends it distinct aromatic properties, leading to its use in the flavor and fragrance industries.[5] This document provides a comprehensive analysis of its physical and chemical properties, spectroscopic signature, reactivity, and the analytical methodologies essential for its characterization, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of 3-(5-Methyl-2-furyl)propanal are summarized below. This data is critical for its handling, storage, and application in experimental design.

| Property | Value | Reference(s) |

| CAS Number | 34756-16-6 | [5][6] |

| Molecular Formula | C₈H₁₀O₂ | [5][6][7] |

| Molecular Weight | 138.17 g/mol | [5][7] |

| Appearance | Colorless to light orange/yellow clear liquid | [5][8] |

| Boiling Point | 58 °C @ 4 mmHg | [5][6] |

| Density | 1.04 g/cm³ | [5] |

| Refractive Index (n20D) | 1.48 | [5] |

| Purity | ≥98.0% (by GC) | [5][6][9] |

| Storage Conditions | Store at ambient or room temperature | [5][10] |

Spectroscopic Profile for Structural Elucidation

As no public-facing, complete spectroscopic dataset for this compound is available, this section details the expected spectral characteristics based on its chemical structure. This predictive approach is a cornerstone of a senior scientist's workflow for identifying and confirming novel or rare compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

Aldehyde Proton (-CHO): A singlet or a triplet (due to coupling with the adjacent CH₂) appearing far downfield, typically in the range of δ 9.5-9.8 ppm.

-

Furan Ring Protons: Two doublets in the aromatic region (δ 6.0-7.5 ppm), corresponding to the two protons on the furan ring. The proton adjacent to the propanal substituent will be at a different chemical shift than the one adjacent to the methyl group.

-

Propanal Chain (-CH₂-CH₂-): Two multiplets, likely triplets, between δ 2.5-3.0 ppm. The methylene group adjacent to the aldehyde (α-carbon) will be further downfield than the one adjacent to the furan ring (β-carbon).

-

Methyl Group (-CH₃): A sharp singlet around δ 2.3 ppm, characteristic of a methyl group attached to an aromatic ring.[11]

-

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon framework.

-

Carbonyl Carbon (C=O): A signal in the far downfield region, typically δ 190-200 ppm.

-

Furan Ring Carbons: Four distinct signals in the aromatic region (δ 105-160 ppm). Two will be quaternary (substituted with the methyl and propanal groups), and two will be C-H carbons.[11]

-

Propanal Chain Carbons: Two signals in the aliphatic region, likely between δ 20-45 ppm.

-

Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 14 ppm.[11]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[11]

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1720-1740 cm⁻¹.

-

C-H Stretch (Aldehyde): Two characteristic weak bands, one near 2820 cm⁻¹ and another near 2720 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands in the 2850-3000 cm⁻¹ region from the methyl and methylene groups.

-

C=C Stretch (Furan Ring): Aromatic ring stretching absorptions around 1500-1600 cm⁻¹.

-

C-O-C Stretch (Furan Ether): A strong band typically found in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, confirming the overall mass and aspects of the structure.

-

Molecular Ion Peak (M⁺): The spectrum should show a clear molecular ion peak at an m/z ratio of 138, corresponding to the molecular formula C₈H₁₀O₂.

-

Key Fragmentation Patterns: Expect fragmentation corresponding to the loss of key structural elements. A prominent fragment would likely result from cleavage at the bond between the furan ring and the propanal side chain, yielding a fragment ion for the methyl-furan portion.

Chemical Reactivity and Synthetic Potential

The reactivity of 3-(5-Methyl-2-furyl)propanal is dominated by its aldehyde functional group and the aromatic furan ring, making it a valuable synthetic intermediate.

-

Aldehyde Group Reactions: The aldehyde is the primary site for transformations.

-

Oxidation: It can be readily oxidized to the corresponding carboxylic acid, 3-(5-methyl-2-furyl)propanoic acid, using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction: The aldehyde can be selectively reduced to the primary alcohol, 3-(5-methyl-2-furyl)propan-1-ol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) will form a new C-N bond, a cornerstone reaction in pharmaceutical synthesis.

-

Wittig Reaction: Reaction with a phosphonium ylide allows for the extension of the carbon chain by converting the C=O bond into a C=C bond.

-

-

Furan Ring Stability: The furan ring is aromatic but can be susceptible to certain reactions, particularly under strongly acidic conditions where polymerization can occur. However, under the conditions for most standard aldehyde transformations, the ring remains stable.

Caption: Key reaction pathways for 3-(5-Methyl-2-furyl)propanal.

Analytical Methodology: A Self-Validating Protocol

Accurate quantification and identification of furan derivatives are critical due to their volatility and potential for thermal degradation. Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS) is the industry-standard and preferred method for analyzing furan and its derivatives in various matrices.[12][13][14] The headspace technique is ideal as it isolates the volatile analyte from non-volatile matrix components, providing a clean injection and high sensitivity.[13]

Protocol: HS-GC-MS Analysis

This protocol describes a self-validating system for the robust identification and quantification of 3-(5-Methyl-2-furyl)propanal.

1. Objective: To identify and quantify 3-(5-Methyl-2-furyl)propanal in a given sample matrix.

2. Materials and Reagents:

-

3-(5-Methyl-2-furyl)propanal standard (≥98% purity)

-

Suitable solvent (e.g., Methanol or Dichloromethane, HPLC grade)

-

Internal Standard (IS): d4-furan or another suitable deuterated analog.

-

20 mL headspace vials with magnetic crimp caps and septa.

-

Sodium chloride (for salting out, if needed for aqueous samples).

-

Deionized water.

3. Instrumentation:

-

Gas Chromatograph (GC) with a mass spectrometer (MS) detector.

-

Headspace autosampler.

-

Capillary Column: A mid-polarity column like an HP-5MS is recommended.[13]

4. Standard Preparation:

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the standard and dissolve in 10 mL of solvent in a volumetric flask.

-

Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution.

-

Internal Standard Spiking: Spike all standards and samples with a consistent concentration of the internal standard.

5. Sample Preparation and Headspace Incubation:

-

Accurately weigh or pipette the sample (e.g., 1-5 g) into a 20 mL headspace vial.[13]

-

If the sample is aqueous, add a known amount of NaCl to increase the volatility of the analyte.

-

Immediately seal the vial with a crimp cap.

-

Place the vial in the headspace autosampler.

-

Equilibration: The choice of incubation temperature is critical to avoid artifact formation. An equilibration temperature of 50-60°C for 15-30 minutes is recommended to ensure reproducible partitioning of the analyte into the headspace without causing thermal degradation.[15]

6. GC-MS Parameters (Typical):

-

Injector Temp: 250°C

-

Carrier Gas: Helium

-

Oven Program: Start at 40°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

-

MS Transfer Line Temp: 280°C

-

Ion Source Temp: 230°C

-

Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 35-350.

7. Data Analysis and Validation:

-

Identification: Confirm the identity of the analyte by comparing its retention time and mass spectrum to that of the authenticated standard.

-

Quantification: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the working standards. Determine the concentration in unknown samples using this curve.

-

System Suitability: The protocol's validity is confirmed by the linearity of the calibration curve (R² > 0.99), consistent retention times, and acceptable recovery of spiked control samples.

Caption: Standard HS-GC-MS workflow for analyzing volatile furan derivatives.

Safety and Handling

Proper handling is essential when working with any chemical intermediate.

-

General Precautions: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing.[16]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

-

Hazard Statements: The compound is associated with H-statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[10]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][16]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[8]

Applications in Research and Drug Development

The utility of 3-(5-Methyl-2-furyl)propanal extends across several scientific domains, with its primary value residing in its role as a synthetic building block.

-

Pharmaceutical Intermediate: This is its most significant application. The furan ring serves as a stable scaffold, while the propanal group provides a reactive site for building more complex molecules. Its derivatives are investigated for a wide range of therapeutic targets, leveraging the favorable pharmacological properties imparted by the furan moiety.[3][5]

-

Flavor and Fragrance: The compound's distinct aromatic profile makes it a valuable ingredient in the food, beverage, and cosmetic industries, where it is used to enhance sensory profiles.[5]

-

Agrochemical Synthesis: Similar to pharmaceuticals, it serves as an intermediate in the production of novel pesticides and herbicides.[5]

-

Fundamental Research: In academic and industrial labs, it is used to study reaction mechanisms and develop new synthetic methodologies.[5]

Conclusion

3-(5-Methyl-2-furyl)propanal is more than a simple chemical; it is a strategic tool for chemical innovation. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it an invaluable intermediate for researchers. The furan core provides a biologically relevant scaffold, while the aldehyde functionality offers a gateway to immense molecular diversity. A thorough understanding of its properties and the application of robust analytical protocols, such as the HS-GC-MS method detailed here, are paramount for unlocking its full potential in the development of new pharmaceuticals, agrochemicals, and other advanced materials.

References

- Benchchem. Furan Derivatives: Versatile Scaffolds for Pharmaceutical Innovation.

- Chem-Impex. 3-(5-Methyl-2-furyl)propionaldehyde.

- Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.

- Semantic Scholar. Medicinal significance of furan derivatives : A Review.

- AlQalam Journal of Medical and Applied Sciences. A Review on Biological and Medicinal Significance of Furan.

- Medium. Pharmacological activity of furan derivatives.

- PubChem. 3-(5-Methyl-2-furyl)prop-2-enal | C8H8O2 | CID 11434978.

- Chembase.jp. 5α-アンドロスタ-16-エン-17-カルボン酸 CAS#: 54411-93-7.

- ChemicalBook. 5α-андрост-16-ен-17-карбоновая кислота | 54411-93-7.

- CymitQuimica. 3-(5-Methylfuran-2-yl)propanal.

- PubMed Central. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries.

- Echemi. 5α-Androst-16-ene-17-carboxylic acid.

- PharmaCompass. CAS NO. 54411-93-7 | 5α-Androst-16-ene-17-carboxylic acid.

- ResearchGate. Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry.

- Fisher Scientific. SAFETY DATA SHEET.

- JRC Publications Repository. Methods for the determination of furan in food.

- Internet Archive. EPA/NIH mass spectral data base: volume 3. molecular weights 273-381.

- Sigma-Aldrich. 3-(5-Methylfuran-2-yl)propanal.

- Fisher Scientific. 3-(5-Methyl-2-furyl)propionaldehyde 98.0+%, TCI America 5 g.

- StudySmarter. Furan Derivatives: Preparation & Hydrogenation Techniques.

- TCI Chemicals. 3-(5-Methyl-2-furyl)propionaldehyde.

- Utrecht University. ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions.

- Stobec. 3-(5-Methyl-2-furyl)propionaldehyde, min 98% (GC), 100 grams.

- The Good Scents Company. 3-(5-methyl-2-furyl) butanal.

- ResearchGate. (PDF) A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS.

- Sigma-Aldrich. 3-(5-METHYL-2-FURYL)PROPANAL AldrichCPR.

- CAS.org. Propanal - Common Chemistry.

- YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.

- Cenmed. 3 (5 Methyl 2 Furyl)Propanal.

- Sigma-Aldrich. 3-(5-METHYL-2-FURYL)PROPANAL AldrichCPR.

- PubChem. 3-(5-Methyl-2-furyl)butanal | C9H12O2 | CID 3578033.

- Benchchem. Spectroscopic Characterization of 5-Methyl-2-pentyl-3-phenylfuran: A Technical Guide.

- YouTube. Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry.

- MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 4. Pharmacological activity of furan derivatives [wisdomlib.org]

- 5. chemimpex.com [chemimpex.com]

- 6. 3-(5-Methyl-2-furyl)propionaldehyde 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. 3-(5-Methylfuran-2-yl)propanal | CymitQuimica [cymitquimica.com]

- 8. 3-(5-Methyl-2-furyl)propionaldehyde | 34756-16-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. calpaclab.com [calpaclab.com]

- 10. 3-(5-Methylfuran-2-yl)propanal | 34756-16-6 [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Biological Activity of 5-Methylfuran-2-propionaldehyde

Abstract: This technical guide provides a comprehensive analysis of the potential biological activities of 5-Methylfuran-2-propionaldehyde. In the absence of direct empirical data for this specific molecule, this document leverages established principles of medicinal chemistry and toxicology, focusing on structure-activity relationships (SAR) derived from the extensive body of research on furan-containing compounds and aliphatic aldehydes. We project potential metabolic pathways, toxicological profiles, and pharmacological activities, and provide detailed, field-proven protocols for the empirical validation of these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the biological significance of this and similar furan derivatives.

Introduction and Physicochemical Characterization

5-Methylfuran-2-propionaldehyde, also known as 3-(5-methylfuran-2-yl)propanal, is a furan derivative characterized by a methyl group at the 5-position and a propionaldehyde substituent at the 2-position of the furan ring. The furan scaffold is a five-membered aromatic heterocycle that is a core structural component in numerous pharmacologically active compounds.[1] Its derivatives are noted for a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3]

The initial step in evaluating any novel compound is a thorough understanding of its physicochemical properties, which are foundational to its pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₂ | |

| Molecular Weight | 138.16 g/mol | |

| CAS Number | 34756-16-6 | |

| Physical State | Liquid (presumed based on related compounds) | N/A |

| Hazard Classification | Irritant (as per supplier) |

It is noteworthy that this compound is indicated as "not for fragrance use" and "not for flavor use" by some industry resources, which may suggest potential for off-notes, instability, or uncharacterized toxicological concerns.[4]

Projected Biological Activity Based on Structure-Activity Relationships (SAR)

The Furan Core: A Double-Edged Sword of Bioactivity and Toxicity

The furan ring is a privileged scaffold in medicinal chemistry, often acting as a bioisostere for phenyl rings, which can enhance metabolic stability and receptor interactions.[4] Furan derivatives have demonstrated a wide array of pharmacological activities:

-

Antimicrobial and Antifungal Activity: The furan nucleus is a component of many natural and synthetic compounds with antimicrobial properties.[3] For instance, nitrofurantoin, a furan-containing drug, is a widely used antibiotic.[1] The mechanism often involves the reduction of a nitro group to generate reactive intermediates that damage bacterial DNA.[1]

-

Anti-inflammatory Effects: Furan derivatives are present in agents that can inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation.[3][5] This activity is often linked to the antioxidant properties of the furan ring, which can scavenge free radicals.[3]

-

Anticancer Potential: The fusion of a furan ring to other pharmacophores, such as chalcones, has been shown to significantly enhance antiproliferative activity against cancer cell lines.[4][6]

However, the furan ring is also associated with significant toxicological risks, primarily hepatotoxicity and carcinogenicity.[7][8] This toxicity is not inherent to the furan ring itself but is a consequence of its metabolic activation.

Metabolic Activation and Inferred Toxicity Pathway

The primary mechanism for furan-induced toxicity involves its oxidation by cytochrome P450 enzymes, particularly CYP2E1, into a highly reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA).[9][10][11] BDA is a potent electrophile that can readily form covalent adducts with cellular nucleophiles, including amino acid residues in proteins and DNA bases, leading to cellular dysfunction, cytotoxicity, and genotoxicity.[8][12]

This metabolic pathway is the basis for the classification of furan as a Group 2B carcinogen (possibly carcinogenic to humans) by the IARC.[13] Given this well-established mechanism, it is critical to assume that 5-Methylfuran-2-propionaldehyde may be susceptible to similar metabolic activation, posing a risk of hepatotoxicity.

The Propionaldehyde Side Chain: A Potential Modulator of Activity

The aldehyde functional group is inherently reactive. While 5-Methylfuran-2-propionaldehyde is not an α,β-unsaturated aldehyde—a class known for high reactivity and genotoxicity—the aldehyde moiety can still participate in reactions such as Schiff base formation with primary amines (e.g., lysine residues in proteins).[14][15] This could contribute to overall cytotoxicity. The three-carbon chain may influence the molecule's lipophilicity and steric profile, affecting its ability to access and bind to biological targets.

Recommended Experimental Protocols for Biological Characterization

The following protocols represent a logical, tiered approach to systematically evaluate the biological activity of 5-Methylfuran-2-propionaldehyde, moving from general cytotoxicity to specific mechanisms of toxicity and potential therapeutic effects.

Protocol 1: In Vitro Cytotoxicity Assessment

Causality: The primary objective is to determine the concentration range at which the compound elicits a toxic response in living cells. This is a foundational assay in toxicology and drug discovery. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology: MTT Assay

-

Cell Culture:

-

Culture a relevant cell line (e.g., HepG2, a human liver cancer cell line, is appropriate for assessing potential hepatotoxicity) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Incubate at 37°C in a humidified 5% CO₂ atmosphere.

-

-

Cell Seeding:

-

Harvest cells using trypsin and perform a cell count using a hemocytometer.

-

Seed 1 x 10⁴ cells per well in a 96-well microtiter plate and allow them to adhere for 24 hours.

-

-

Compound Treatment:

-

Prepare a stock solution of 5-Methylfuran-2-propionaldehyde in DMSO.

-

Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 250, 500 µM). Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

-

Replace the medium in the wells with the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control.

-

Plot the results and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

-

Protocol 2: Genotoxicity Assessment (Ames Test)

Causality: Given the potential for the furan ring to be metabolized into a reactive, DNA-binding species, assessing mutagenicity is a critical step. The Ames test is a bacterial reverse mutation assay and a global regulatory standard for detecting substances that can induce genetic mutations.[16][17][18]

Methodology: Bacterial Reverse Mutation Assay (Ames Test)

-

Strains and Activation:

-

Use multiple strains of Salmonella typhimurium (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) that are auxotrophic for histidine (His-).[19]

-

Conduct the assay both with and without a metabolic activation system (S9 fraction from Aroclor-1254 induced rat liver) to distinguish between direct-acting mutagens and those requiring metabolic activation.[19]

-

-

Plate Incorporation Method:

-

To a sterile tube, add:

-

0.1 mL of an overnight culture of the bacterial tester strain.

-

0.1 mL of the test compound solution at various concentrations.

-

0.5 mL of S9 mix (for metabolic activation) or sham buffer.

-

-

Vortex briefly and pre-incubate at 37°C for 20 minutes.

-

-

Plating:

-

Add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions).

-

Vortex and pour the mixture onto a minimal glucose agar plate (lacking histidine).

-

Distribute the top agar evenly and allow it to solidify.

-

-

Incubation:

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Scoring and Analysis:

-

Count the number of revertant colonies (His+) on each plate.

-

A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the spontaneous reversion rate observed in the negative control.

-

Conclusion and Future Directions

While 5-Methylfuran-2-propionaldehyde remains a molecule with an uncharacterized biological profile, a robust scientific framework based on structure-activity relationships allows for the formulation of testable hypotheses. The presence of the 2,5-disubstituted furan ring suggests a potential for a wide range of pharmacological activities but also carries a significant, mechanistically understood risk of metabolic activation leading to hepatotoxicity and genotoxicity. The propionaldehyde side chain further contributes to its potential reactivity.

Future research must prioritize the empirical validation of these hypotheses through systematic in vitro screening, beginning with cytotoxicity and genotoxicity assays as detailed in this guide. Subsequent investigations could explore antimicrobial and anti-inflammatory properties, should the initial toxicological screening prove favorable. A comprehensive understanding of its metabolic fate, particularly the role of CYP2E1, will be paramount in assessing its safety profile for any potential application.

References

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

-

Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. PubMed. Available at: [Link]

-

Pharmacological activity of furan derivatives. IOPscience. Available at: [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PMC. Available at: [Link]

-

Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome. Available at: [Link]

-

Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research. Available at: [Link]

-

Simple and alpha,beta-unsaturated aldehydes: correct prediction of genotoxic activity through structure-activity relationship models. PubMed. Available at: [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Dovepress. Available at: [Link]

-

The possible role of alpha, beta-unsaturated carbonyl compounds in mutagenesis and carcinogenesis. PubMed. Available at: [Link]

-

Furan Acute Exposure Guideline Levels. NCBI. Available at: [Link]

-

Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]

-

Toxicity and carcinogenity of furan in human diet. ResearchGate. Available at: [Link]

-

Genotoxicity and mutagenicity of the alpha, beta-unsaturated carbonyl compound crotonaldehyde (butenal) on a plasmid shuttle vector. PubMed. Available at: [Link]

-

Ames test. Wikipedia. Available at: [Link]

-

Toxicity mediated by reactive metabolites of furans. PubMed. Available at: [Link]

-

Toxicity and carcinogenicity of furan in human diet. Springer. Available at: [Link]

-

Molecular mechanisms of DNA damage initiated by alpha, beta-unsaturated carbonyl compounds as criteria for genotoxicity and mutagenicity. PMC. Available at: [Link]

-

Ames Test: the gold standard for mutagenicity screening. GenEvolutioN. Available at: [Link]

-

Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents. PubMed. Available at: [Link]

-

Prediction of furan pharmacokinetics from hepatocyte studies: comparison of bioactivation and hepatic dosimetry in rats, mice, and humans. PubMed. Available at: [Link]

-

Proposed metabolic pathways of furan in humans, showing urinary... ResearchGate. Available at: [Link]

-

A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. ResearchGate. Available at: [Link]

-

Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes. Available at: [Link]

-

Ames Test | Cyprotex ADME-Tox Solutions. Evotec. Available at: [Link]

-

Neurotoxicity of furan in juvenile Wistar rats involves behavioral defects, microgliosis, astrogliosis and oxidative stress. ResearchGate. Available at: [Link]

-

Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. NIH. Available at: [Link]

-

Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. Available at: [Link]

-

Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes. PMC. Available at: [Link]

-

The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. Available at: [Link]

-

Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC. Available at: [Link]

-

Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed. Available at: [Link]

-

Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Bentham Science. Available at: [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ar.iiarjournals.org [ar.iiarjournals.org]

- 7. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]

- 9. Prediction of furan pharmacokinetics from hepatocyte studies: comparison of bioactivation and hepatic dosimetry in rats, mice, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Toxicity mediated by reactive metabolites of furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. media.ellinikahoaxes.gr [media.ellinikahoaxes.gr]

- 14. Simple and alpha,beta-unsaturated aldehydes: correct prediction of genotoxic activity through structure-activity relationship models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The possible role of alpha, beta-unsaturated carbonyl compounds in mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ames test - Wikipedia [en.wikipedia.org]

- 17. Ames Test: the gold standard for mutagenicity screening - GenEvolutioN [genevolution.fr]

- 18. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 19. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]